![molecular formula C25H21Cl2N3O7S B3128760 N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide CAS No. 338968-31-3](/img/structure/B3128760.png)
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a nitrophenyl group, and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-chlorobenzyl chloride and 2-amino-4-chlorobenzyl alcohol as starting materials.Scientific Research Applications
Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been extensively studied for the treatment of acetaminophen in aqueous mediums, highlighting the environmental impact and degradation pathways of pharmaceutical compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, indicating the importance of understanding chemical degradation for environmental safety. This research contributes to enhancing the degradation efficiency of compounds like acetaminophen using AOP systems (Qutob et al., 2022).
Carcinogenic Evaluation of Thiophene Analogues
The study of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, offers insights into the structural and functional significance of aromatic compounds in medicinal chemistry. This research underscores the critical evaluation of potential carcinogenicity in new compounds, which is relevant for chemical entities with complex structures (Ashby et al., 1978).
Biological Effects of Acetamide and Formamide Derivatives
The review on the toxicology of acetamide and formamide derivatives, including their mono and dimethyl derivatives, highlights the diverse biological effects and potential health implications of these compounds. This information is crucial for understanding the safety profile of new chemical entities with similar structures (Kennedy, 2001).
Synthesis and Applications of Organic Compounds Based on N-Ar Axis
Research on the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds presents a foundational approach to synthetic organic chemistry. This work is pertinent to the synthesis and application of complex organic compounds, potentially including the compound (Kondo & Murakami, 2001).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(E)-[3-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-oxopropylidene]amino]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O7S/c26-20-4-1-17(2-5-20)14-28-25(32)15-37-29-12-11-24(31)18-3-10-23(30(33)34)19(13-18)16-38(35,36)22-8-6-21(27)7-9-22/h1-10,12-13H,11,14-16H2,(H,28,32)/b29-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPRKLQOYPIXCU-XKJRVUDJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CON=CCC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)CO/N=C/CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-({[3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropylidene]amino}oxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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